Product packaging for Hydron;acetate(Cat. No.:CAS No. 120416-14-0)

Hydron;acetate

Cat. No.: B046644
CAS No.: 120416-14-0
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Description

Hydron;acetate, more commonly recognized as acetic acid, is a fundamental chemical reagent of immense utility in scientific research. Its primary value lies in its dual nature as a weak acid and a source of the acetate ion, a critical conjugate base. This property makes it an indispensable component for the preparation of buffer solutions, particularly acetate buffers, which are essential for maintaining stable pH conditions in a wide range of biochemical and molecular biology applications, including enzyme assays, protein purification, and nucleic acid electrophoresis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2<br>C2H4O2<br>CH3COOH<br>CH3COOH B046644 Hydron;acetate CAS No. 120416-14-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hydron;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6993-75-5
Record name Acetic acid, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6993-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

60.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64-19-7
Record name Acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16.6 °C
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Computational and Theoretical Investigations of Hydronium and Acetate Systems

Quantum Mechanical Approaches to Hydronium and Acetate (B1210297) Structure and Energetics

Quantum mechanics (QM) based methods are essential for describing the electronic structure of molecules, enabling the accurate calculation of geometries, reaction energies, and potential energy surfaces.

Ab initio molecular orbital theory encompasses a class of methods that calculate molecular properties from first principles, without empirical parameters. These methods have been applied to study reactions involving the acetate ion. For instance, the Sₙ2 displacement reactions of chloride ions from various alkyl chlorides by the acetate ion have been investigated using ab initio theory at levels such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and fourth-order Møller-Plesset perturbation theory (MP4). nih.govnih.gov

Table 1: Comparison of Calculated Reaction Properties for Sₙ2 Reactions Data derived from theoretical studies. nih.gov

NucleophileSubstrateReaction Exothermicity (approx.)Barrier Characteristic
HO⁻Alkyl Chlorides~50 kcal/molCentral barrier lower than reactants
CH₃CO₂⁻Alkyl Chlorides~11 kcal/molTransition state higher than reactants

Note: This table is for illustrative purposes based on findings in the cited literature.

Density Functional Theory (DFT) is a widely used quantum mechanical method that computes the electronic structure of many-body systems based on the electron density. jmchemsci.commdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of applications in chemistry. mdpi.com DFT calculations, often using hybrid functionals like B3LYP, can optimize molecular geometries and predict a variety of molecular properties. researchgate.netnih.gov

For hydronium and acetate systems, DFT is used to calculate key chemical descriptors that govern reactivity:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Related to the ability to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Related to the ability to accept electrons.

Electronegativity (χ): The power of an atom or group to attract electrons. researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer. researchgate.net

DFT can also be used to estimate proton affinity (PA), a critical parameter in acid-base chemistry. researchgate.net For instance, the PA value can be estimated using the total energies of the protonated and non-protonated species, along with the energies of a water molecule and a hydronium ion. researchgate.net Studies on acetate have used DFT to investigate its solvation structure and the influence of other ions. researchgate.net Furthermore, DFT is employed to model reaction mechanisms, such as the hydrolysis of metal ions, by calculating the structures and energies of reactants, transition states, and products. mdpi.commdpi.com

Molecular Dynamics Simulations of Hydronium-Acetate Solvation and Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique where the forces between atoms are calculated "on-the-fly" using a quantum mechanical method, typically DFT. This approach avoids the need for pre-parameterized force fields and can accurately model chemical reactions involving the formation and breaking of bonds. researchgate.netnih.gov

AIMD is particularly well-suited for studying proton transport in aqueous systems containing hydronium and acetate. ohiolink.edu Proton transfer is a complex process that can occur through different mechanisms, including the Grotthuss mechanism, where a series of proton hops through a hydrogen-bonded network results in net proton translocation. ohiolink.edu AIMD simulations can capture the dynamic interplay between the hydronium ion, acetate ion, and surrounding water molecules that facilitates this transport. nih.govacs.org Studies have shown that the correct solvation of the reacting species is crucial for stabilizing the excess proton, which can exist as a hydronium ion, between a donor and the acetate acceptor. nih.govacs.org These simulations provide detailed mechanistic insights that are challenging to obtain by other means. ohiolink.edursc.org

Classical molecular dynamics simulations employ empirical energy functions, known as force fields, to describe the interactions between atoms. While these methods cannot typically model bond-breaking events like proton transfer, they are computationally much less expensive than AIMD. nih.govresearchgate.net This efficiency allows for longer simulation times and larger system sizes, making classical MD ideal for studying the equilibrium structure and dynamics of solvation shells around ions. researchgate.net

The structure of water molecules surrounding an ion can be characterized using the radial distribution function (RDF), g(r), which gives the probability of finding a particle at a distance r from a central reference particle. nih.govacs.org The integral of the first peak of the RDF provides the coordination number (CN), which is the average number of molecules in the first solvation shell. mdpi.com

In studies of hydronium and acetate, classical MD has been used to:

Analyze the structural properties of the sulfonate groups in terms of isolated and overlapped solvation shells. researchgate.net

Investigate the hydrogen bond structure and dynamics of the acetate's first solvation shell. researchgate.net

Determine ion-oxygen distances and coordination numbers for ions in solution. nih.govacs.org

Comparisons between classical MD and AIMD have highlighted the limitations of classical models in reproducing certain structural details of hydronium solvation due to the lack of explicit polarization and charge transfer effects. nih.gov

Table 2: Representative Ion-Oxygen Distances in the First Solvation Shell from MD Simulations Data derived from theoretical studies. acs.orgnih.gov

IonSimulation MethodPeak of First Solvation Shell (Å)
Acetate (O₁)QM/MM MD2.76
Acetate (O₂)QM/MM MD2.75
Hydronium (svH3O model)Classical MD2.60
Hydronium (pH3O model)Classical MD2.55

Note: This table is for illustrative purposes based on findings in the cited literature. O₁ and O₂ refer to the two oxygen atoms of the acetate carboxylate group.

Continuum Solvent Models and Implicit Solvation Methodologies

Explicitly simulating individual solvent molecules is computationally demanding. researchgate.net Continuum solvent models, also known as implicit solvation methods, offer a computationally efficient alternative by representing the solvent as a continuous medium with a given dielectric constant, rather than as individual molecules. faccts.dewikipedia.org In these models, the solute is placed within a cavity created in the dielectric continuum, and the electrostatic interaction between the solute and the continuum is calculated. faccts.defaccts.de

Common implicit solvation models include:

Polarizable Continuum Model (PCM): A widely used method for studying chemical reactions and properties in solution. science.gov

Conductor-like Polarizable Continuum Model (C-PCM): An implementation where the bulk solvent is treated as a conductor-like polarizable continuum. faccts.de

Solvation Model based on Density (SMD): A universal solvation model that is also widely used. faccts.de

These models are frequently combined with quantum mechanical calculations (like DFT) to study reactions in solution. For example, a self-consistent reaction field model was used to examine Sₙ2 reactions involving acetate in a polar solvent, confirming that while the reaction barrier increases significantly compared to the gas phase, the transition state structures calculated ab initio change only slightly. nih.govnih.gov The primary advantage of implicit models is the significant reduction in computational cost, as the degrees of freedom associated with solvent molecules are averaged out. researchgate.netwikipedia.org However, they cannot capture specific, local solute-solvent interactions, such as hydrogen bonds, with the same fidelity as explicit solvent models. researchgate.net

Prediction and Validation of Acidity Constants (pKa) for Acetic Acid and Related Species in Aqueous Solution

The acidity constant (pKa) is a fundamental descriptor of a compound's ability to donate a proton in solution. For acetic acid, the dissociation in water establishes an equilibrium between the neutral acid and its conjugate base, the acetate ion, along with a hydronium ion. The experimental pKa value for acetic acid is widely accepted to be approximately 4.76 at 25°C. libretexts.orgchemteam.info This value serves as a critical benchmark for validating computational methods aimed at predicting acidity.

Computational chemistry offers powerful tools to estimate pKa values, bypassing the need for experimental measurements. These methods calculate the free energy change (ΔG) associated with the deprotonation reaction in a solvent. A common approach involves a thermodynamic cycle that dissects the process into gas-phase deprotonation and the solvation energies of the species involved (the acid, its conjugate base, and the proton). acs.org

Various levels of theory and solvation models are employed for this purpose. Density Functional Theory (DFT) has proven particularly effective. For instance, studies have shown that functionals like CAM-B3LYP, when combined with a Solvation Model based on Density (SMD) and the explicit inclusion of a few water molecules to model the immediate solvent shell, can predict the pKa of carboxylic acids with high accuracy. nih.gov One such model, CAM-B3LYP/2H₂O, has demonstrated a mean absolute error (MAE) of less than 0.5 pKa units for a range of carboxylic acids, showcasing its reliability. nih.gov Other research has compared semiempirical methods, such as PM6, with more computationally expensive ab initio methods, finding that for many functional groups, including carboxylic acids, the accuracy is comparable, with mean absolute differences typically within 0.6–1.0 pKa units. nih.gov

The accuracy of these predictions is highly dependent on the chosen computational protocol, including the level of theory, basis set, and the continuum solvation model used. acs.orgresearchgate.net While implicit solvation models are computationally efficient, their accuracy can be limited. acs.org Therefore, linear scaling relationships are often developed to correct for systematic errors and improve the correlation with experimental data. acs.org

Table 1: Comparison of Experimental and Computationally Predicted pKa Values for Acetic Acid This table is interactive. You can sort the columns by clicking on the headers.

Method/Model Predicted pKa Mean Absolute Error (MAE) / Difference from Experimental Source
Experimental 4.76 N/A libretexts.orgchemteam.info
CAM-B3LYP/2H₂O/SMD ~4.8 (within MAE) < 0.5 nih.gov
PM6-based methods ~4.8 (within MAD) 0.7 - 1.0 nih.gov
M06-2X/SMD (uncorrected) N/A (general method) 3.2 acs.org
M06-2X/SMD (scaled) N/A (general method) 1.3 acs.org

Transition State Theory and Reaction Pathway Analysis for Hydronium and Acetate Mediated Processes

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the "activated complex" or transition state—an unstable, high-energy configuration that lies on the reaction coordinate between reactants and products. tib.eu Computational methods are essential for locating these transition states and mapping the potential energy surface of a reaction, thereby elucidating the reaction mechanism and predicting kinetic barriers.

In systems involving hydronium and acetate, TST is applied to analyze processes such as proton transfer, hydrolysis, and catalysis. The deprotonation of acetic acid by water is a classic example, where the transition state involves the partial breaking of the O-H bond in acetic acid and the partial formation of the H-O bond in the hydronium ion.

Computational studies have explored more complex reactions where acetate acts as a reactant or a catalyst. For example, in the conversion of acetic acid to ketene (B1206846) on a copper(I) oxide (Cu₂O) catalyst, the mechanism involves the deprotonation of acetic acid to form a surface-bound acetate species. diva-portal.orgdiva-portal.org Density Functional Theory (DFT) calculations have identified the reaction intermediates and transition states, predicting a total energy barrier of 1.81 eV for ketene formation, which aligns well with experimental data. diva-portal.orgdiva-portal.org

Similarly, in zeolite catalysis, acetic acid can be converted to acetone (B3395972). Reaction pathway analysis suggests a mechanism involving the coupling of ketene with a surface acetate to form 3-oxobutanoic acid. rsc.org The free energy barriers for this step were calculated to be as high as 197 kJ mol⁻¹. rsc.org Subsequent decarboxylation leads to acetone, with a calculated free energy barrier of 155 kJ mol⁻¹ for the key C-C bond cleavage step. rsc.org

Acetate can also function as a general base catalyst in solution. In the hydrolysis of esters, for example, an acetate ion can facilitate the reaction by abstracting a proton from the attacking water molecule in the transition state. libretexts.org This lowers the activation energy by reducing the development of positive charge on the nucleophile. libretexts.org Computational models of such reactions, like the S_N2 reaction between 1,2-dichloroethane (B1671644) and an acetate ion, have been used to determine the energy barriers. For this specific reaction, the potential energy barrier in a polar solvent was calculated to be 21.0 kcal/mol. pnas.org These theoretical investigations provide detailed, step-by-step descriptions of reaction mechanisms that are often inaccessible through experimental means alone.

Table 2: Computed Energy Barriers for Acetate-Mediated Reactions This table is interactive. You can sort the columns by clicking on the headers.

Reaction System/Catalyst Computational Method Calculated Barrier Source
Acetic Acid to Ketene Cu₂O surface DFT 1.81 eV diva-portal.orgdiva-portal.org
Ketene + Surface Acetate Coupling H-SSZ-13 Zeolite DFT up to 197 kJ/mol rsc.org
3-Oxobutanoic Acid Decarboxylation H-SSZ-13 Zeolite DFT 155 kJ/mol rsc.org
1,2-Dichloroethane + Acetate (S_N2) Polar Solvent Ab initio (SCI-PCM) 21.0 kcal/mol pnas.org

Spectroscopic Characterization and Elucidation of Hydronium and Acetate Species

Infrared (IR) Spectroscopy for Vibrational Fingerprints of Hydronium and Acetate (B1210297) Ions

Infrared (IR) spectroscopy is a primary tool for identifying the vibrational signatures of ions in solution. solubilityofthings.com By measuring the absorption of infrared radiation, characteristic vibrational modes of both the hydronium and acetate ions can be detected, providing information about their structure and local environment. researchgate.netcdnsciencepub.com

The hydronium ion (H₃O⁺) has a pyramidal structure and exhibits several distinct vibrational modes in its IR spectrum. In aqueous solutions of strong acids, broad bands corresponding to H₃O⁺ are consistently observed. cdnsciencepub.com The interpretation of these spectra is complex due to strong hydrogen bonding and the delocalization of vibrational modes, which results in broad, overlapping transitions rather than sharp, distinct resonances. bgu.ac.il However, studies in various media, including aqueous solutions and gas-phase clusters, have led to the assignment of its fundamental vibrations. cdnsciencepub.comresearchgate.netcaltech.edu For instance, in concentrated aqueous solutions of mineral acids, characteristic broad bands for H₃O⁺ have been identified at approximately 1205 cm⁻¹, 1750 cm⁻¹, and 2900 cm⁻¹. cdnsciencepub.com Gas-phase studies have found the ν₃ (asymmetric stretch) vibration to have origins around 3536 cm⁻¹ and 3519 cm⁻¹. researchgate.net The OH stretching frequency in hydronium is noted to be lower than in bulk water, dropping from over 3300 cm⁻¹ in H₂O to around 2900 cm⁻¹ in H₃O⁺. researchgate.net

Table 1: Characteristic IR Vibrational Frequencies of the Hydronium Ion (H₃O⁺) Note: Frequencies can vary significantly based on the medium (gas, solid, liquid) and the extent of hydration and hydrogen bonding.

Vibrational Mode Approximate Frequency Range (cm⁻¹) in Aqueous Solution Reference
Asymmetric Stretch (ν₃) 2900 cdnsciencepub.com
Bending Vibration (δ) 1750 cdnsciencepub.com
Bending Vibration 1205 cdnsciencepub.com

IR spectroscopy is highly sensitive to hydrogen bonding, which directly influences the vibrational frequencies of both the ions and the surrounding water molecules. wikipedia.org The formation of hydration shells around hydronium and acetate ions leads to noticeable changes in the IR spectrum of water. solubilityofthings.comnsf.gov

For the acetate ion, the carboxylate group (–COO⁻) has two characteristic stretching vibrations: a symmetric (νs) and an antisymmetric (νas) C–O stretch. aip.org In aqueous solution, these bands are typically found around 1415 cm⁻¹ (νs) and 1565 cm⁻¹ (νas). aip.org The exact frequencies and the separation between them can indicate the nature of the ion's interaction with its environment, including metal coordination or hydrogen bonding. researchgate.net

The interaction of ions with water perturbs the water's hydrogen-bonding network. nih.gov This perturbation is observable in the OH stretching region of the IR spectrum (approx. 3000-3600 cm⁻¹). Water molecules in the first hydration shell of an ion experience a different local environment than bulk water, leading to shifts in their vibrational frequencies. nsf.govosti.gov For instance, the strong electric field of an ion can polarize neighboring water molecules, affecting the strength of their hydrogen bonds and, consequently, their IR absorption bands. cdnsciencepub.com Far-infrared spectroscopy, which probes lower frequency vibrations (below 200 cm⁻¹), can directly investigate the stretching and bending modes of intermolecular hydrogen bonds between ions and water molecules. mdpi.commdpi.com

Table 2: Characteristic IR Vibrational Frequencies of the Acetate Ion (CH₃COO⁻) Note: Frequencies are for the ion in aqueous solution and can be influenced by concentration, counter-ions, and pH.

Vibrational Mode Approximate Frequency (cm⁻¹) in D₂O Solution Reference
Antisymmetric C–O Stretch (νas) 1565 aip.org
Symmetric C–O Stretch (νs) 1415 aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydronium-Acetate Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and local environment of ions in solution. It provides insights into reaction kinetics, proton exchange, and the composition of hydration shells. solubilityofthings.com

NMR is particularly useful for monitoring chemical reactions in real-time. thermofisher.com In systems containing hydronium and acetate, proton exchange between the hydronium ion, water, and any protonated acetic acid is a key dynamic process. By substituting hydrogen with deuterium (B1214612) (D), the kinetics of these exchange processes can be studied. fu-berlin.de This "proton inventory" technique, where kinetic measurements are performed as a function of the deuterium fraction, helps to elucidate reaction mechanisms. fu-berlin.de

For example, the hydrolysis of acetic anhydride (B1165640) to acetic acid in the presence of heavy water (D₂O) can be followed by ¹H NMR. thermofisher.com The consumption of the reactant and the formation of the product are observed by monitoring the distinct chemical shifts of the acetyl groups. thermofisher.com Similarly, ¹³C NMR spectroscopy has been used to study the proton-deuterium exchange in ketones catalyzed by acetate ionic liquids, where the formation of various deuterated isotopomers can be tracked over time. rsc.org Such studies provide detailed information on the rates and mechanisms of acid-base catalysis and proton transfer. researchgate.net

NMR spectroscopy can be used to determine the hydration number of an ion, which is the average number of water molecules in its first solvation shell. This is achieved by analyzing changes in the chemical shifts or relaxation times of water protons (or other nuclei) as a function of ion concentration. researchgate.netacs.org The presence of ions alters the electronic environment of nearby water molecules, causing a measurable change in their NMR signal.

While specific NMR studies for determining the hydration number of the hydronium ion are complex due to rapid proton exchange, the hydration of the acetate ion has been investigated. NMR studies have confirmed a hydration number of approximately 5.5-6.5 for the carboxylate group (COO⁻). researchgate.net Other methods, such as dielectric relaxation spectroscopy, have also been employed to probe the hydration of acetate, distinguishing between irrotationally bound ("frozen") water molecules and those that are simply slowed down ("slow" water) by the ion's presence. researchgate.net These techniques collectively show that the acetate anion is strongly hydrated. researchgate.net

Advanced Spectroscopic Techniques for Interfacial and Bulk Solution Studies

Beyond standard IR and NMR, advanced techniques provide deeper insights into the behavior of hydronium and acetate ions, particularly at interfaces and through the study of complex molecular dynamics in the bulk solution. mdpi.comresearchgate.net

Vibrational Sum-Frequency Generation (VSFG) spectroscopy is an inherently surface-specific technique used to probe the structure and orientation of molecules at interfaces, such as the air-water interface. mdpi.comosu.edu Because VSFG is a second-order nonlinear optical process, it selectively generates a signal from regions where inversion symmetry is broken, which is the case at an interface. nih.gov Studies have used VSFG to show that hydronium ions have an enhanced concentration at the surface of aqueous solutions. cas.czacs.org The technique can also probe the adsorption of acetate onto various surfaces, such as fluorite or metal electrodes, by detecting the characteristic vibrational bands of the adsorbed ion. aip.org

For bulk solution studies, two-dimensional infrared (2D-IR) spectroscopy offers a powerful method to investigate the vibrational dynamics and couplings within and between molecules on a femtosecond timescale. aip.org 2D-IR can reveal the anharmonic coupling between the symmetric and antisymmetric stretch modes of the acetate ion and track the rate of energy exchange between them. aip.org This technique provides a comprehensive view of the complex nature of ion hydration by probing the cross-peaks between water's OH stretches and the ion's vibrational modes, revealing how ion-water and water-water interactions within the hydration shell are correlated. nih.govosti.gov Raman spectroscopy serves as a complementary technique to IR, providing information on vibrational modes and has been used to study the formation of metal-acetate complexes and hydrolysis in aqueous solutions. researchgate.netrsc.org

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful surface-sensitive technique used to study the vibrational properties of species in solution or at interfaces. For the hydronium-acetate system, typically an aqueous solution of acetic acid, ATR-FTIR can probe the characteristic vibrational modes of hydronium ions, acetate ions, and undissociated acetic acid molecules.

In aqueous solutions of strong acids, the hydronium ion exhibits several distinct infrared absorption bands. Three broad bands are typically observed around 1205 cm⁻¹, 1750 cm⁻¹, and 2900 cm⁻¹. acs.orghelmholtz-berlin.de The band near 1740-1750 cm⁻¹ is assigned to the ν₄ (e) bending vibration of the hydronium ion. rsc.org Another key vibration, the asymmetric stretch (ν₃), has been identified with origins at approximately 3536 cm⁻¹ and 3519 cm⁻¹. aip.orgresearchgate.net The presence of these bands in the ATR-FTIR spectrum of an acidic solution provides direct evidence for the existence of discrete hydronium ions. helmholtz-berlin.dersc.org

The acetate ion (CH₃COO⁻) also possesses characteristic vibrational frequencies that are readily identifiable by FTIR. The most prominent bands are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch typically appears in the range of 1550-1610 cm⁻¹, while the symmetric stretch is found around 1400-1450 cm⁻¹. researchgate.netaip.org For instance, in studies of acetate in solution, peaks have been identified at 1541 cm⁻¹ and 1403 cm⁻¹. researchgate.net The precise frequencies can be influenced by the environment, such as the counter-ion and the extent of hydration. researchgate.netaip.org

When studying acetic acid solutions with ATR-FTIR, a complex spectrum emerges that reflects the equilibrium between acetic acid (CH₃COOH), hydronium ions (H₃O⁺), acetate ions (CH₃COO⁻), and water. The spectrum of acetic acid itself is characterized by a prominent carbonyl (C=O) stretch, typically between 1700-1760 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹. uni-muenchen.denih.gov As the acid dissociates, the intensity of the acetic acid bands decreases, while the characteristic bands of hydronium and acetate ions increase. aip.org By monitoring the intensities of these characteristic bands at different pH values, the acid dissociation constant (pKa) can be determined experimentally. aip.org

Table 1: Characteristic ATR-FTIR Vibrational Frequencies for Hydronium and Acetate Species

Species Vibrational Mode Typical Wavenumber (cm⁻¹) References
Hydronium (H₃O⁺) ν₄ (Bending) ~1750 acs.orghelmholtz-berlin.dersc.org
ν₂ (Bending) ~1205 acs.orghelmholtz-berlin.de
ν₃ (Asymmetric Stretch) ~2900 acs.orghelmholtz-berlin.de
Acetate (CH₃COO⁻) Asymmetric COO⁻ Stretch 1550 - 1610 researchgate.netaip.org
Symmetric COO⁻ Stretch 1400 - 1450 researchgate.netaip.org
Acetic Acid (CH₃COOH) C=O Stretch 1700 - 1760 uni-muenchen.denih.gov

Operando Spectroscopy in Electrochemical Systems

Operando spectroscopy involves the characterization of materials and interfaces under actual reaction conditions. In electrochemical systems, this provides real-time molecular-level insights into reaction mechanisms, intermediates, and catalyst behavior. For processes involving hydronium and acetate, such as the electrooxidation of ethanol (B145695) to acetic acid or the electrochemical reduction of CO₂ to acetate, operando FTIR and Raman spectroscopy are invaluable. utoronto.caunimi.it

During the electrooxidation of ethanol, operando FTIR spectroscopy can identify reaction intermediates adsorbed on the electrode surface. For example, studies have identified aldehyde intermediates on an IrO₂ catalyst surface during the formation of acetic acid. utoronto.ca Similarly, in the electrooxidation of glycerol, operando FTIR can track the formation of intermediates and products like acetic acid. acs.org Operando ATR-FTIR has been used to monitor the products of ethanol oxidation in alkaline media, where acetate is a key product, by observing its characteristic vibrational bands. researchgate.net

Operando Raman spectroscopy, particularly surface-enhanced Raman spectroscopy (SERS), offers high sensitivity for studying adsorbates on electrode surfaces. During the electrochemical reduction of CO₂, operando SERS has been used to detect adsorbed intermediates, including those related to acetate formation on copper-based catalysts. unimi.itaip.org Specific Raman bands associated with carboxylate (COO⁻) vibrations can confirm the presence of acetate-specific intermediates or the final product at the electrode-electrolyte interface. unimi.it These studies help elucidate the reaction pathways that lead to selective acetate production by tracking the evolution of surface species as a function of the applied electrode potential. unimi.itresearchgate.net

Table 2: Examples of Operando Spectroscopic Studies Involving Acetate/Hydronium

Electrochemical Process Technique Key Findings References
Ethanol Oxidation to Acetic Acid Operando FTIR Identification of aldehyde intermediates on IrO₂ anode surface. utoronto.ca
CO₂ Reduction to Acetate Operando SERS Detection of adsorbed CO and carboxylate intermediates on Cu-based electrodes, linking them to acetate selectivity. unimi.itresearchgate.net
Ethanol Oxidation Operando ATR-FTIR Quantitative monitoring of acetate production in alkaline electrolyte. researchgate.net

Electronic Structure Analysis via Spectroscopic Correlates

The electronic structure of hydronium and acetate ions dictates their chemical reactivity. Spectroscopic techniques that probe electronic transitions, such as photoelectron spectroscopy (PES) and X-ray absorption spectroscopy (XAS), provide direct experimental data on the energies of molecular orbitals.

For the hydronium ion in an aqueous solution, EUV photoelectron spectroscopy has been used to determine its electron binding energies. These experiments, supported by ab initio calculations, have identified a distinct peak at 20 eV corresponding to the second ionization potential of H₃O⁺. acs.orgpsu.edu This emission is assigned to the removal of an electron from the 1e molecular orbital. acs.org The ability to measure the electronic structure of H₃O⁺ in its native aqueous environment is crucial for understanding proton transfer and pH-related phenomena at a fundamental level. acs.orgresearchgate.net

The electronic structure of the acetate ion has been investigated using several methods, including low-temperature anion photoelectron spectroscopy and X-ray absorption spectroscopy. Low-temperature PES of the acetate anion (CH₃COO⁻) allowed for the accurate determination of the electron affinity of the corresponding acetyloxyl radical (CH₃COO•) as 3.250 ± 0.010 eV. nih.gov

Oxygen K-edge XAS is particularly useful for probing the unoccupied molecular orbitals of the acetate ion with site-specificity. The XA spectrum of aqueous zinc acetate shows a characteristic peak at 532.8 eV, which is assigned to the electronic transition from the oxygen 1s core level to the unoccupied π* orbital of the carboxylate group (O1s → π*COO). helmholtz-berlin.dersc.org This technique can reveal how the electronic structure is influenced by interactions with counter-ions (like Zn²⁺) and the surrounding water molecules. rsc.orgresearchgate.net By combining XAS with X-ray emission spectroscopy (XES), which probes the occupied valence orbitals, a comprehensive picture of the local electronic structure can be constructed. helmholtz-berlin.dersc.org

These advanced spectroscopic methods, correlated with theoretical calculations like density functional theory (DFT), provide a detailed elucidation of the molecular orbitals and electronic transitions that govern the behavior of hydronium and acetate species. acs.orgnih.govchem-soc.si

Table 3: Spectroscopic Data for Electronic Structure Analysis

Species Technique Measurement Assignment/Interpretation References
Hydronium (H₃O⁺) Photoelectron Spectroscopy Ionization Potential: ~20 eV Removal of electron from the 1e orbital. acs.orgpsu.edu
Acetate (CH₃COO⁻) Photoelectron Spectroscopy Electron Affinity: 3.250 eV Electron affinity of the acetyloxyl radical. nih.gov

| Acetate (CH₃COO⁻) | O K-edge XAS | Absorption Peak: ~532.8 eV | O1s → π*COO electronic transition. | helmholtz-berlin.dersc.org |


Mechanistic Studies of Reactions Involving Hydronium and Acetate

Proton Transfer Mechanisms in Aqueous and Constrained Environments

Grotthuss Mechanism of Hydronium Ion Transport

The unusually high mobility of hydronium ions (H₃O⁺) in water is explained by the Grotthuss mechanism, a process of proton hopping through the hydrogen bond network of water molecules. wikipedia.orglsbu.ac.uk This mechanism, first proposed by Theodor Grotthuss in 1806, involves the cleavage and formation of covalent bonds between adjacent water molecules, allowing for the effective transfer of a proton without the need for the entire hydronium ion to diffuse through the solution. wikipedia.org The process can be visualized as a "bucket line" where a proton is passed from one water molecule to the next. wikipedia.org

The transport of a proton begins with a hydronium ion hydrogen-bonded to neighboring water molecules. A proton from the hydronium ion is transferred to an adjacent water molecule, which in turn releases one of its original protons to the next water molecule in the chain. This chain reaction continues, resulting in the apparent movement of a proton over a significant distance. researchgate.net The process is facilitated by the continuous breaking and reforming of hydrogen bonds within the water network. researchgate.net

The structure of the hydrated proton is often described in terms of two idealized forms: the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺). wikipedia.org The Eigen cation consists of a central hydronium ion strongly hydrogen-bonded to three water molecules. The Zundel cation involves a proton shared equally between two water molecules. The Grotthuss mechanism is believed to involve the interconversion between these two structures. wikipedia.org The activation energy for this process is relatively low, contributing to the high diffusion rate of protons compared to other cations. rsc.org

The efficiency of the Grotthuss mechanism is influenced by the structure and connectivity of the hydrogen bond network. lsbu.ac.uk Stronger and more extensive hydrogen-bonded clusters lead to faster proton migration. lsbu.ac.uk Factors that shorten the oxygen-oxygen distance between water molecules, such as stronger hydrogen bonding, facilitate the proton transfer. lsbu.ac.uk

Proton Hopping and Exchange Processes in Solution

Proton hopping is a key feature of the Grotthuss mechanism and is fundamental to understanding acid-base reactions in aqueous solutions. osti.gov This process is not limited to pure water but also occurs in the presence of other species, such as acetate (B1210297) ions. In such systems, proton transfer can occur between hydronium ions, water molecules, and the acetate base. amolf.nl

The rate of proton transfer is dependent on the distance between the acid and the base. Studies have shown that the transfer can occur over several intervening water molecules, forming a "proton wire". amolf.nl The mechanism of this long-range proton transfer can be either sequential, involving individual proton hops, or concerted, where multiple protons move simultaneously. amolf.nl Evidence suggests that for short water wires, a concerted mechanism may be dominant. amolf.nl

The dynamics of proton hopping are complex and involve fluctuations in the hydrogen bond network. The reorganization of the solvent molecules plays a crucial role in creating favorable pathways for proton transfer. acs.org The presence of ions can disrupt the hydrogen bond network of water, affecting the efficiency of proton hopping. acs.org

In solutions containing a photoacid like 8-hydroxypyrene-1,3,6-trisulfonate (HPTS) and a base like acetate, the transfer of a proton has been studied using time-resolved spectroscopy. These experiments reveal that the proton transfer kinetics are non-exponential, indicating a distribution of distances and configurations between the acid and base pairs. amolf.nl The transfer rate decreases with an increasing number of water molecules separating the acid and the base. acs.org

Catalytic Roles of Hydronium Ions in Organic Transformations

Acid-Catalyzed Hydrolysis of Esters and Amides

Hydronium ions are effective catalysts for the hydrolysis of esters and amides. In the case of ester hydrolysis, the reaction involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. chemguide.co.uk The mechanism is the reverse of Fischer esterification. dalalinstitute.com

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion. libretexts.org This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org The subsequent steps involve proton transfers and the elimination of the alcohol molecule, regenerating the hydronium ion catalyst. libretexts.org The reaction is reversible, and to favor hydrolysis, a large excess of water is typically used. chemguide.co.uk The strength of the acid catalyst influences the reaction rate; stronger acids lead to a higher concentration of hydronium ions and thus a faster reaction. studysmarter.co.uk

Similarly, the acid-catalyzed hydrolysis of amides yields a carboxylic acid and an amine or ammonia. dalalinstitute.com The mechanism is analogous to ester hydrolysis, starting with the protonation of the carbonyl oxygen. dalalinstitute.com This is followed by the nucleophilic attack of water on the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond and the formation of the products. dalalinstitute.com Amide hydrolysis is generally more difficult than ester hydrolysis and often requires prolonged heating with an aqueous acid. dalalinstitute.com

Table 1: Comparison of Acid-Catalyzed Hydrolysis

Feature Ester Hydrolysis Amide Hydrolysis
Reactants Ester, Water Amide, Water
Catalyst Hydronium Ion (H₃O⁺) Hydronium Ion (H₃O⁺)
Products Carboxylic Acid, Alcohol Carboxylic Acid, Amine/Ammonia
Reversibility Reversible chemguide.co.uk Generally considered irreversible under practical conditions
Reaction Conditions Typically requires heating with dilute acid chemguide.co.uk Often requires prolonged heating with strong acid dalalinstitute.com
Initial Step Protonation of the carbonyl oxygen libretexts.org Protonation of the carbonyl oxygen dalalinstitute.com
Rate-Determining Step Nucleophilic attack of water on the protonated carbonyl Nucleophilic attack of water on the protonated carbonyl

Nucleophilic Addition Reactions Catalyzed by Hydronium Ions

Hydronium ions catalyze nucleophilic addition reactions to carbonyl compounds, such as aldehydes and ketones, by increasing the electrophilicity of the carbonyl carbon. libretexts.org A key example is the hydration of aldehydes and ketones to form geminal diols. libretexts.org

Under acidic conditions, the carbonyl oxygen is protonated by a hydronium ion. libretexts.org This protonation enhances the positive partial charge on the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.org Water then adds to the carbonyl carbon, forming a protonated gem-diol intermediate. libretexts.org Finally, a water molecule acts as a base to deprotonate the intermediate, yielding the gem-diol and regenerating the hydronium ion catalyst. libretexts.org

The position of the equilibrium between the carbonyl compound and the hydrate (B1144303) depends on the structure of the carbonyl compound. libretexts.org For example, formaldehyde (B43269) exists almost entirely as its hydrate in aqueous solution, whereas acetone (B3395972) is only slightly hydrated. libretexts.org Electron-withdrawing groups attached to the carbonyl group favor hydrate formation. libretexts.org

Another important nucleophilic addition reaction catalyzed by acid is the formation of acetals and hemiacetals from aldehydes or ketones and alcohols. The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol molecule to form a hemiacetal. ksu.edu.sa Further reaction with another alcohol molecule under acidic conditions leads to the formation of an acetal. ksu.edu.sa

Dehydration Reactions Catalyzed by Confined Hydronium Ions

Hydronium ions confined within the nanopores of materials like zeolites exhibit significantly enhanced catalytic activity for dehydration reactions compared to unconfined hydronium ions in an aqueous solution. aip.orgosti.gov This rate enhancement is observed in the dehydration of alcohols to form alkenes. nih.gov

The confinement effect is attributed to several factors. The steric constraints of the zeolite pores can stabilize the transition state of the reaction through van der Waals interactions. nih.gov For instance, in the dehydration of secondary alcohols, the tighter pores of MFI zeolite lead to a lower activation enthalpy compared to the wider pores of BEA zeolite, resulting in higher reaction rates. nih.gov

The reaction mechanism for alcohol dehydration in these confined environments can be either E1 (stepwise) or E2 (concerted), depending on the structure of the alcohol. osti.govresearchgate.net For example, the dehydration of cyclohexanol (B46403) in zeolites proceeds via an E1 mechanism, similar to the reaction in an aqueous solution. researchgate.net The enhanced activity in zeolites is due to a more favorable association between the hydronium ion and the alcohol, as well as a higher intrinsic rate constant within the confined space. researchgate.net

Acetate Ion as a Nucleophile and Ligand in Reaction Pathways

The acetate ion, while seemingly simple, plays a multifaceted role in a variety of chemical transformations. Its behavior as both a nucleophile in substitution reactions and as a ligand in complex coordination chemistries is fundamental to numerous synthetic and biological processes. Understanding the mechanisms governing these pathways is crucial for controlling reaction outcomes and designing new chemical systems.

Ligand Exchange Mechanisms in Metal Complexes Incorporating Acetate

In coordination chemistry, ligand exchange (or substitution) reactions are fundamental processes where one ligand in a coordination complex is replaced by another. solubilityofthings.com These reactions in octahedral complexes can proceed through dissociative (SN1-like), associative (SN2-like), or interchange mechanisms. dalalinstitute.com For acetate, which can act as a monodentate or bidentate (chelating) ligand, its exchange mechanisms are crucial in the synthesis of metal-organic frameworks (MOFs) and the function of metalloenzymes. acs.orgnih.gov

A detailed study of acetate ligand exchange on a zirconium oxo hydroxo cluster, [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂, which serves as a model for coordination networks, revealed distinct mechanisms depending on the acetate's binding mode. rsc.orgrsc.org

Chelating acetates exchanged very rapidly with free acetic acid.

Bridging acetates exchanged at a slower rate.

Intercluster-bridging acetates showed no observable exchange under the study conditions. rsc.orgrsc.org

The kinetics for the faster exchange processes showed a zero-order dependence on the concentration of the incoming acetic acid. rsc.orgrsc.org This finding, supported by Density Functional Theory (DFT) calculations, points to an operationally associative mechanism. The proposed rate-determining step is the partial dissociation of a bidentate acetate to a monodentate one, which creates a vacant coordination site. This is followed by the rapid coordination of an incoming acetic acid molecule and subsequent proton transfer. rsc.orgrsc.org The presence of μ₃-OH ligands in the cluster accelerates the exchange by stabilizing the coordinatively unsaturated intermediate through hydrogen bonding. rsc.org

The mechanism of ligand exchange in MOF synthesis has also been shown to proceed through an acid-catalyzed associative substitution pathway. acs.org The catalysis depends on the relative basicities of the incoming and outgoing ligands. acs.org In other systems, such as with cis-diamminedichloroplatinum(II), anions like acetate can exchange with chloride ligands to form acetato complexes, which then have their own distinct reactivity with biological targets. nih.gov

Table 2: Kinetic Data for Acetate Exchange on a Zr₁₂ Cluster This table summarizes the activation parameters for the exchange of different types of acetate ligands on a zirconium cluster model.

Acetate Ligand TypeΔH‡ (kcal mol⁻¹)ΔS‡ (cal mol⁻¹ K⁻¹)Proposed Mechanism StepReference
Chelating15.0 ± 0.48 ± 1Partial dissociation to monodentate rsc.orgrsc.org
Belt-Bridging (Resonance 1)22.7 ± 1.613 ± 5Ligand dissociation rsc.orgrsc.org
Belt-Bridging (Resonance 2)22.9 ± 2.114 ± 6Ligand dissociation rsc.orgrsc.org
Belt-Bridging (Resonance 3)20.6 ± 1.09 ± 3Ligand dissociation rsc.orgrsc.org

Electrocatalytic Pathways for Acetate Formation and Conversion

Electrocatalysis offers a promising route for the sustainable synthesis of valuable chemicals like acetate from abundant feedstocks such as carbon dioxide (CO₂) and carbon monoxide (CO). These processes utilize renewable electricity to drive chemical reactions, contributing to a circular carbon economy. utoronto.ca

Microbial Electrosynthesis of Acetate from Carbon Dioxide

Microbial electrosynthesis (MES) is an emerging technology that uses electrochemically active microorganisms as catalysts on a biocathode to reduce CO₂ into multi-carbon organic compounds, primarily acetate. acs.orgnih.govmdpi.comoaepublish.com In this system, microbes facilitate electron transfer from the cathode to drive the reduction of CO₂ via metabolic pathways like the Wood-Ljungdahl pathway. acs.org

The process can occur through two main electron transfer mechanisms:

Direct Electron Transfer : Microbes directly accept electrons from the cathode surface to power their metabolism.

Indirect Electron Transfer : The cathode generates a chemical mediator, such as hydrogen (H₂) via water electrolysis, which is then consumed by planktonic or biofilm-associated microbes to reduce CO₂. acs.org

A stable microbiome, often dominated by acetogenic bacteria like Acetobacterium, Sporomusa, and Clostridium, is crucial for continuous acetate production. acs.orgmdpi.comacs.org These systems have demonstrated long-term stability, with some operating for over two years. acs.org The performance of MES reactors is influenced by factors such as applied voltage, CO₂ availability, and electrolyte composition. For example, continuous recirculation of headspace gas to improve CO₂ mass transfer has been shown to enhance acetate production rates by 44%, achieving rates of 261 mg L⁻¹ d⁻¹ and a coulombic efficiency of over 55%. mdpi.com Studies under hypersaline conditions have shown that while high salinity can be tolerated, the formation of mineral precipitates like CaCO₃ on the cathode can inhibit long-term stable production. nih.gov

Table 3: Performance of Microbial Electrosynthesis Systems for Acetate Production This table presents key performance metrics from different MES reactor studies.

Dominant Microbe(s)Key Operating ConditionMax. Acetate Production RateMax. Coulombic Efficiency (CE)Reference
Sporomusa, ClostridiumHeadspace gas recirculation261 mg L⁻¹ d⁻¹>55% mdpi.com
AcetobacteriumHypersaline (35 g L⁻¹)8.99 g m⁻² d⁻¹36% nih.gov
Acetoanaerobium, ClostridiumVaried applied voltageNot specifiedNot specified acs.org
Acetobacterium sp.Long-term continuous operationNot specifiedNot specified acs.org

Protonation Control in Electrocatalytic Carbon Monoxide Reduction to Acetate

The electrocatalytic carbon monoxide reduction reaction (CORR) is a key step in the cascade approach to producing acetate, where CO₂ is first reduced to CO, and then CO is converted to acetate. utoronto.cawebsite-files.com This pathway can be more efficient than direct CO₂ reduction. Copper (Cu)-based catalysts are unique in their ability to facilitate the C-C coupling necessary for producing C₂ products like acetate. rsc.org

The selectivity towards acetate over other C₂ products like ethylene (B1197577) and ethanol (B145695) is highly dependent on controlling the protonation of key reaction intermediates. researchgate.netresearchgate.net One of the central mechanistic puzzles is how to favor the pathway to acetate. Recent research suggests that the formation of a ketene (B1206846) intermediate (*H₂CCO or *CCO) is a critical branching point. rsc.orgacs.orgnih.gov

The reaction pathway is heavily influenced by:

Local pH and Hydroxide (B78521) (OH⁻) Concentration : A high local pH at the catalyst surface favors the reaction of the ketene intermediate with OH⁻ to form acetate. rsc.org

Catalyst Structure and Modification : Engineering the catalyst surface can enhance selectivity. For example, functionalizing a Cu catalyst with an amine-rich polymer network increased the local concentration of the *CO intermediate and maintained a high local pH, boosting acetate Faradaic efficiency (FE) to 47%. acs.org Similarly, atomically isolated Pd sites on a Cu catalyst were shown to promote acetate formation by controlling the protonation of intermediates. researchgate.net A cadmium-copper catalyst achieved an acetate FE of 75% by optimizing the solid/liquid/gas interface to enable site-selective protonation. researchgate.net

CO Pressure and Surface Coverage : High CO pressure can induce the formation of a *COOH intermediate, which opens up a specific pathway to acetate formation via coupling with another *CO molecule. acs.org

These findings indicate that precise control over the catalyst's microenvironment, particularly the management of proton and water availability, is essential for steering the electrocatalytic reduction of CO selectively towards acetate. researchgate.netresearchgate.net

Table 4: Performance of Electrocatalysts in CO Reduction to Acetate This table showcases the efficiency of various catalyst systems designed for the electroreduction of CO to acetate.

Catalyst SystemKey StrategyAcetate Faradaic Efficiency (FE)Acetate Partial Current Density (j_acetate)Reference
Dendrimer-functionalized CuTuning catalyst microenvironment47.0%202 mA cm⁻² acs.org
Ag–Cu₂ODestabilizing off-target intermediates70%at 200 mA cm⁻² utoronto.ca
Cd-CuSite-selective protonation via interface engineering75%at 150 mA cm⁻² researchgate.net
CuPdNot specified70 ± 5%425 mA cm⁻² researchgate.net
Cu atomic ensembleOptimizing C-C coupling and stabilizing *CCO70.2%225 mA cm⁻² nih.gov

Environmental and Biogeochemical Transformations Mediated by Hydronium and Acetate

Anaerobic Benzene (B151609) Mineralization Processes and Acetate (B1210297) Intermediates

The anaerobic degradation of the toxic environmental contaminant benzene is a critical process in many anoxic environments. nih.gov Under these conditions, the complete mineralization of benzene to methane (B114726) and carbon dioxide often involves a complex interplay of different microbial groups. nih.gov Acetate is a key intermediate in this process. nih.govnih.govoup.com

In methanogenic sediments, the degradation of benzene has been observed to proceed without a noticeable lag phase, with the conversion of [14C]benzene to 14CH4 and 14CO2. asm.org Studies have identified phenol, acetate, and propionate (B1217596) as extracellular intermediates in this mineralization process. asm.org The addition of acetate (1 mM) has been shown to significantly inhibit benzene mineralization, providing strong evidence for its role as an intermediate. asm.org Similarly, in sulfate-reducing enrichment cultures, both hydrogen and acetate have been identified as putative intermediates of anaerobic benzene fermentation. nih.govoup.com The addition of acetate at concentrations of 0.3, 3.5, and 30 mM resulted in an inhibitory effect on benzene mineralization. nih.govoup.com This inhibition was reversible at lower acetate concentrations, with benzene degradation resuming once the acetate was consumed to the levels found in uninhibited cultures. oup.com

The process often involves syntrophic interactions, where different microorganisms cooperate to break down the benzene molecule. oup.comd-nb.info A proposed model for syntrophic benzene mineralization in a sulfate-reducing enrichment culture suggests that a phylotype related to Cryptanaerobacter/Pelotomaculum breaks down benzene into acetate and hydrogen. oup.comd-nb.info These intermediates are then consumed by other bacteria, such as Delta- and Epsilonproteobacteria. oup.comd-nb.info Thermodynamic calculations have shown that the fermentation of benzene to hydrogen and acetate is energetically favorable under in situ conditions. nih.gov However, the process ceases when the free energy change declines below a certain threshold in the presence of acetate, indicating that ATP-consuming reactions are part of the pathway. nih.gov

The initial activation of the stable benzene ring is a key and challenging step in its anaerobic degradation. Several mechanisms have been proposed, including carboxylation to form benzoate. nih.govscispace.com Benzoate has been detected as an intermediate in various anaerobic benzene-degrading cultures, including sulfate-reducing, iron-reducing, nitrate-reducing, and methanogenic conditions. nih.gov

Microbial Metabolism of Acetate and Hydrogen in Methane Production Pathways

Acetate is a primary precursor for methane production in anaerobic environments, contributing to a significant portion of global methane. wikipedia.orgnih.gov Methanogenesis, the biological production of methane, is carried out by a group of microbes called methanogens, which belong to the domain Archaea. wikipedia.org There are two primary pathways for methane formation from acetate: the aceticlastic pathway and syntrophic acetate oxidation. nih.govoup.com

The aceticlastic pathway involves the direct cleavage of acetate into a methyl group and a carboxyl group. nih.gov The methyl group is then reduced to methane (CH4), while the carboxyl group is oxidized to carbon dioxide (CO2). nih.gov This pathway is carried out by methanogens such as Methanosarcinaceae and Methanosaetaceae. nih.gov In many freshwater environments, the aceticlastic pathway is responsible for approximately two-thirds of the methane produced. nih.gov

The dominant pathway for methane production from acetate can be influenced by environmental factors such as temperature and the presence of specific microbial populations. nih.gov For instance, in the absence of Methanosaetaceae, acetate oxidation has been observed to be the dominant methanogenic pathway. nih.gov Syntrophic acetate oxidation has been reported in various anoxic environments, including subtropical lake sediments at temperatures as low as 15°C. nih.gov

Photosynthetic Bacterial Hydrogen Production from Organic Acids, Including Acetate

Certain photosynthetic bacteria, particularly purple non-sulfur (PNS) bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris, can produce hydrogen gas (H2) from various organic acids, including acetate, under anaerobic and light-dependent conditions. nih.govscirp.orgjst.go.jpmetu.edu.trnih.govencyclopedia.pub This process of photo-fermentative hydrogen production is catalyzed by the nitrogenase enzyme. ysu.am

Acetate serves as both a carbon source and an electron donor for these bacteria. nih.gov However, the efficiency of hydrogen production from acetate can be lower compared to other organic acids like lactate (B86563) or malate (B86768) in some strains. scirp.orgysu.amnih.gov For instance, Rhodobacter sphaeroides RV has been shown to produce less hydrogen from acetate than from lactate. scirp.orgnih.gov To improve hydrogen yields from acetate, researchers have explored various strategies, including screening for more efficient bacterial strains and genetic engineering. nih.govnih.gov For example, a newly isolated strain, Rhodobacter sphaeroides HJ, demonstrated significantly higher hydrogen production from acetate compared to the RV strain. nih.gov

One of the metabolic challenges in using acetate for hydrogen production is the concurrent accumulation of poly(β-hydroxybutyrate) (PHB), an intracellular energy storage molecule. nih.govasm.org The synthesis of PHB competes with hydrogen production for reducing power. asm.org While disrupting PHB biosynthesis can potentially increase hydrogen yields, it has also been shown to impair acetate assimilation under certain conditions. nih.govasm.org Research has revealed that the transcriptional regulator PhaR is involved in controlling the expression of genes for the ethylmalonyl-CoA pathway, which is used by R. sphaeroides to assimilate acetate. nih.gov

The concentration of acetate can also influence the rate of hydrogen production. nih.gov In one study, a decrease in acetate concentration from 22 mM to 11 mM led to a significant reduction in the volume of hydrogen evolved. nih.gov The light intensity is another critical factor affecting the efficiency of this process. nih.gov

Geochemical Dynamics of Hydronium and Acetate in Mineral Formation (e.g., Jarosite Synthesis)

Hydronium ions (H3O+) and acetate can play significant roles in geochemical processes, including the formation and transformation of minerals. Hydronium ions are formed when an acid is present in an aqueous solution, where the acid donates a proton to a water molecule. quora.com They are a key factor in the weathering of minerals, as they can react with mineral surfaces, break the bonds holding the mineral together, and lead to its dissolution. ck12.org

Jarosite, a hydrous sulfate (B86663) mineral with the general formula KFe3(SO4)2(OH)6, often forms in acidic, sulfate-rich environments resulting from the oxidation of sulfide (B99878) minerals. bbk.ac.uk The synthesis of jarosite-type compounds can be influenced by the presence of various ions, including hydronium. In laboratory syntheses of hydronium jarosite, hydrous ferric sulfate is dissolved in water. qut.edu.au The pH of the solution is a critical factor, and studies have shown that increasing the pH can lead to a greater substitution of potassium by hydronium in the jarosite structure. mdpi.com

Acetate can be involved in the synthesis and purification of jarosite-group minerals. For example, in the synthesis of the V3+ analogue of plumbojarosite, unreacted PbSO4 was dissolved using a concentrated ammonium (B1175870) acetate solution. geoscienceworld.org Furthermore, in the characterization of ammoniojarosite, an ammonium acetate/acetic acid buffer was used to adjust the pH. qut.edu.au

The interaction between hydronium and acetate can also be relevant in certain synthesis procedures. For instance, in the preparation of electrodes for studying the electrical properties of hydronium-potassium jarosites, a paste was formed by adding silicone oil to a mixture of jarosite and graphite, which was then deposited on a transparent plastic acetate support. mdpi.compreprints.org While this is a procedural use, it highlights the presence of acetate-containing materials in processes related to the study of these minerals.

The stability and decomposition of jarosite are significant environmental concerns due to the potential for acid release. newcastle.edu.au The transformation of jarosite to more stable iron oxides like goethite can be influenced by the surrounding chemical environment. newcastle.edu.au

Synthetic Methodologies Utilizing Hydronium and Acetate As Reagents or Intermediates

Role of Hydronium Ions in Aqueous-Phase Organic Synthesis

The hydronium ion (H₃O⁺), the cation formed from the protonation of water, is a fundamental species in aqueous-phase chemistry. wikipedia.org In organic synthesis, particularly in reactions catalyzed by acids, the hydronium ion is often used interchangeably with the proton (H⁺) to represent the acidic catalyst. wikipedia.org Its role is significant in reactions carried out in water, a solvent favored for its green credentials.

The stability of the hydronium ion in the solution phase significantly influences the rates of acid-catalyzed reactions. frontiersin.org Molecular dynamics simulations have been employed to quantify the solvation free energies of hydronium ions in various solvents, revealing their stability relative to water. frontiersin.orgnih.gov For instance, the hydronium ion is destabilized in solvents like 1,4-dioxane (B91453) (DIOX), tetrahydrofuran (B95107) (THF), and γ-valerolactone (GVL), but stabilized in N-methyl-2-pyrrolidone (NMP), acetone (B3395972) (ACE), and dimethyl sulfoxide (B87167) (DMSO) when compared to water. frontiersin.orgnih.gov This differential stability can predict the ion's preference for specific regions in aqueous mixtures of organic solvents, which in turn affects reaction kinetics. frontiersin.orgnih.gov

In acid-catalyzed reactions, such as the dehydration of 1,2-propanediol to propanal, the hydronium ion protonates the reactant to form a reactant/proton complex. frontiersin.org The stability of this complex and the surrounding solvent environment dictates the reaction rate. In mixed-solvent systems, the hydronium ion catalyst can be destabilized in the bulk solvent compared to the local solvent domain of the reactant, particularly in the presence of a high mass fraction of the organic phase. nih.gov This drives the catalyst to water-enriched local domains, effectively lowering activation energy barriers and increasing reaction rates compared to pure water. nih.gov

The phenomenon of "on-water" catalysis, where reactions are accelerated at the organic-water interface, is also influenced by hydronium ions. For certain reactions like Huisgen cycloadditions, the presence of H⁺ ions in the aqueous phase can enhance the catalytic effect, and in some cases, lead to proton transfer across the water-organic interface. researchgate.net The basicity of the reactants determines the nature of this catalysis, ranging from trans-phase H-bonding for weaker bases to interfacial proton transfer for stronger bases. researchgate.net

Acetate (B1210297) as a Precursor or Reagent in Material Synthesis

The acetate anion (CH₃COO⁻) serves as a crucial building block and reagent in the synthesis of a wide array of materials, from ceramics to complex organometallics. americanelements.comnih.gov

Pseudoboehmite Synthesis and the Influence of Acetate Ions

Pseudoboehmite (AlOOH·xH₂O) is a key precursor for the production of alumina (B75360) (Al₂O₃), a material with extensive applications in catalysis and ceramics. scielo.brscielo.br The sol-gel process is a common method for synthesizing pseudoboehmite, valued for yielding products with high purity and high specific surface area. scielo.brscite.ai

The introduction of acetate ions during the synthesis of pseudoboehmite from aluminum salts (like aluminum nitrate (B79036) and aluminum chloride) has been studied to understand its effect on the final product's properties. scielo.brscielo.br Research indicates that while the acetate ion alone may not significantly influence the temperature of phase transformations or the specific surface area, its interaction with the aluminum precursor and the hydroxide (B78521) used in the synthesis plays a crucial role. scielo.brscielo.br Specifically, the interaction between the aluminum precursor and the addition of acetate was found to be relevant in the temperatures of phase transformation from pseudoboehmite to alumina. scielo.brscielo.br This interaction tends to increase the temperature of the initial differential thermogravimetric peaks and promotes a reduction in the formation of α-Al₂O₃. scielo.brscielo.br The synthesis is typically carried out by precipitating an aluminum salt solution in a basic medium in the presence of acetate ions, followed by aging at elevated temperatures. scielo.br

Metal Acetates as Catalytic Precursors in Organic Synthesis (e.g., Palladium Acetate)

Metal acetates are widely used as precursors for creating highly active catalysts. americanelements.comamericanelements.com Palladium(II) acetate ([Pd(O₂CCH₃)₂]n) is a prominent example, serving as a versatile catalyst and precursor in numerous organic reactions, especially cross-coupling reactions like the Heck and Suzuki-Miyaura couplings. wikipedia.orgmatthey.comosi.lv It is favored for its reactivity and solubility in many organic solvents. wikipedia.org

Palladium acetate itself is used to generate other palladium(II) compounds and precatalysts. wikipedia.org For instance, it is a starting material for Herrmann's catalyst, synthesized by its reaction with tris(o-tolyl)phosphine. wikipedia.org The purity of commercially available palladium acetate can be a concern, as impurities such as Pd₃(OAc)₅(NO₂) and polymeric [Pd(OAc)₂]n can affect its catalytic activity and reproducibility. osi.lvresearchgate.net

A simple and scalable method for producing active, chloride-free bimetallic catalysts involves the physical mixing of metal acetate salts followed by heat treatment. rsc.org This method has been successfully used to prepare supported gold, palladium, and gold-palladium alloy catalysts that are highly active for reactions like alcohol oxidation and the direct synthesis of hydrogen peroxide. rsc.org The use of acetate precursors is advantageous as it eliminates chloride, which can be detrimental to some catalytic processes. rsc.org

Synthesis of Hydronium-Containing Salts (e.g., Hydronium-Potassium Jarosites)

Jarosite is a hydrous sulfate (B86663) mineral with the general formula KFe₃(SO₄)₂(OH)₆. wikipedia.org In certain conditions, the potassium ion (K⁺) can be substituted by the hydronium ion (H₃O⁺), forming a solid solution of hydronium-potassium jarosite. mdpi.compreprints.orgresearchgate.net These materials have garnered interest for applications such as anode materials in lithium-ion batteries. researchgate.net

The synthesis of hydronium-potassium jarosites can be achieved through a wet chemical method at relatively low temperatures (e.g., 70°C). mdpi.comresearchgate.net The process typically involves reacting iron (III) sulfate and potassium sulfate in an aqueous solution. preprints.org The pH of the solution and the aging time are critical parameters that significantly influence the structural and morphological properties of the resulting particles. mdpi.comresearchgate.net

Studies have shown that increasing the pH of the synthesis solution from 0.8 to 2.1 leads to a decrease in particle size from approximately 3 µm to 200 nm. mdpi.compreprints.orgresearchgate.net Furthermore, Rietveld analysis confirms that a higher pH promotes the substitution of potassium by hydronium in the jarosite structure. mdpi.compreprints.org For example, at a pH of 0.8, the composition might be around 77.7% hydronium jarosite and 22.3% potassium jarosite, whereas at a pH of 2.1, it can shift to approximately 90% hydronium jarosite and 10% potassium jarosite. preprints.orgresearchgate.net

Green Chemistry Approaches Leveraging Acetate Chemistry in Synthetic Processes

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net Acetate chemistry plays a significant role in advancing these goals, particularly in the synthesis of pharmaceuticals and bio-based polymers. researchgate.netnoahchemicals.comrsc.org

One notable example is the development of more sustainable methods for producing cellulose (B213188) acetate, a key cellulose derivative. rsc.org The traditional Acetic Acid Process involves overstoichiometric amounts of acetic anhydride (B1165640) and concentrated acetic acid, which are harsh and lead to significant cellulose backbone degradation. rsc.org A greener alternative utilizes a DBU/CO₂ switchable solvent system and vinyl acetate as a more benign acetylating agent. rsc.org This process operates under milder conditions, avoids the need for an additional catalyst, and allows for the straightforward recyclability of the components. rsc.org The resulting cellulose acetate exhibits less degradation and improved mechanical properties. rsc.org

In pharmaceutical synthesis, green chemistry approaches often involve replacing hazardous solvents with more environmentally benign alternatives. researchgate.netacs.org Ethyl acetate, for example, is considered a greener solvent and has been successfully used to replace solvents like dichloromethane (B109758) (DCM) in solid-phase peptide synthesis. researchgate.netacs.org The use of enzymes as biocatalysts also represents a green approach, offering high efficiency and sustainability in producing pharmaceutical products. researchgate.net Furthermore, innovations in the synthesis of compounds like barium acetate focus on eco-friendly production methods that minimize waste and energy consumption. noahchemicals.com

Table of Compounds and PubChem CIDs

Advanced Topics in Hydronium Acetate Chemistry

Interfacial Chemistry of Hydronium and Hydroxide (B78521) Ions at Air-Water Interfaces

The behavior of ions at the interface between air and water is a subject of intense scientific scrutiny due to its fundamental importance in a wide array of fields, including atmospheric science, biology, and geochemistry. For many years, the nature of the air-water interface, specifically its acidity or basicity, was a topic of considerable debate. Macroscopic experimental evidence, such as the negative zeta potential of air bubbles in water, suggested an accumulation of hydroxide ions (OH⁻), rendering the interface basic. nih.govchemrxiv.orgresearchgate.net In contrast, many microscopic studies pointed to an acidic interface, with a prevalence of hydronium ions (H₃O⁺) at the surface. nih.govchemrxiv.org

Recent advanced computational studies, particularly those employing deep potential molecular dynamics simulations, have provided a more nuanced understanding that helps to reconcile these seemingly contradictory findings. nih.govchemrxiv.orgresearchgate.netacs.org These studies have revealed that both hydronium and hydroxide ions have a propensity to accumulate at the air-water interface, but they do so at different depths, forming a structured ionic double layer within approximately 1 nanometer of the Gibbs dividing surface. nih.govresearchgate.netacs.org

Hydronium ions are found to preferentially occupy the very topmost layer of the interface, with the oxygen atom of the H₃O⁺ pointing towards the gas phase. acs.org This positioning is attributed to the amphipathic nature of the hydronium ion. acs.org Deeper within the interfacial region, at a separation of only about 4 Å from the hydronium layer, there is an enriched layer of hydroxide ions. acs.org

A key finding from these computational models is the difference in the free energy of interfacial stabilization for the two ions. The stabilization is more favorable for the hydroxide ion than for the hydronium ion. This results in a higher equilibrium concentration of hydroxide ions at the interface, even though hydronium ions are present at the outermost surface. nih.govchemrxiv.orgacs.org This net accumulation of negative charge in the interfacial region is consistent with the macroscopic observations of a negative surface potential. chemrxiv.org

The table below summarizes the free energy of interfacial stabilization for hydronium and hydroxide ions as reported in recent literature.

IonFree Energy of Interfacial Stabilization (kcal/mol)Computational MethodSource(s)
Hydronium (H₃O⁺)-0.56Deep Potential Molecular Dynamics (SCAN functional) nih.govchemrxiv.orgresearchgate.netacs.org
Hydroxide (OH⁻)-0.90Deep Potential Molecular Dynamics (SCAN functional) nih.govchemrxiv.orgresearchgate.netacs.org

Supramolecular Interactions and Host-Guest Chemistry Involving Hydronium-Acetate Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. researchgate.net While direct host-guest complexes of a simple hydronium-acetate ion pair are not commonly studied, the underlying principles of their interaction—proton transfer and subsequent ion pairing—are fundamental to the formation of numerous supramolecular systems.

A key area where these interactions are prominent is in the formation of proton-transfer compounds. yu.edu.jo In these systems, a Brønsted acid, such as acetic acid, transfers a proton to a Brønsted base, creating a cation and an anion which then self-assemble into a stable, ordered structure. This process is conceptually analogous to the formation of hydronium and acetate (B1210297) ions in water. The resulting cationic species (a protonated base) and the acetate anion then act as complementary components in a host-guest or self-assembled supramolecular network, driven by strong hydrogen bonds and ion-pairing interactions. yu.edu.jo

A concrete example is the formation of 4-methoxybenzamidinium acetate from the reaction of 4-methoxybenzamidine and acetic acid. iucr.org In the solid state, X-ray crystallography reveals that a proton is transferred from acetic acid to the amidine group, creating a 4-methoxybenzamidinium cation and an acetate anion. These ionic components then form a one-dimensional supramolecular structure through a network of N—H⁺⋯O⁻ hydrogen bonds. iucr.org Each amidinium cation is hydrogen-bonded to three different acetate anions, forming intricate patterns of ion pairs that assemble into linear chains. iucr.org

The acetate ion itself can act as a guest in various host systems. For instance, computational studies have explored the binding of an acetate guest within the inner cavity of proteins like heliorhodopsin, where its binding and release are dependent on the pH, highlighting the role of protonation. acs.org In such biological systems, the acetate guest interacts with amino acid residues through hydrogen bonds. acs.org Furthermore, the interaction of acetate with photoacids like pyranine (B1669890) in aqueous solution has been studied, revealing that proton transfer can be mediated by bridging water molecules, a process that involves the transient formation of a hydronium-like species. acs.org

The table below provides crystallographic data for an example of a proton-transfer compound where the resulting ions form a supramolecular assembly.

CompoundFormulaCrystal SystemSpace GroupKey Supramolecular InteractionSource(s)
4-Methoxybenzamidinium acetateC₈H₁₁N₂O⁺·C₂H₃O₂⁻MonoclinicP2₁/nN—H⁺⋯O⁻ hydrogen bonding, ion pairing iucr.org

Ion Transport in Proton-Conducting Materials and Protic Ionic Liquids

The transport of protons is a critical process in many electrochemical devices, including fuel cells. Protic ionic liquids (PILs), which are formed by the transfer of a proton from a Brønsted acid to a Brønsted base, are a class of materials being extensively studied for their potential as proton-conducting electrolytes. rsc.org The resulting material is composed of cations and anions, and in the case of a PIL formed from an amine and acetic acid, the constituent ions are a protonated amine and the acetate anion.

The mechanism of proton transport in these materials is of fundamental interest and can generally occur through two primary pathways: the vehicle mechanism and the Grotthuss mechanism. mdpi.commdpi.com

Vehicle Mechanism: In this pathway, the proton is covalently attached to a "vehicle" molecule or ion (such as H₃O⁺ or a protonated cation) and diffuses through the material along with its carrier. This is a diffusion-controlled process and is generally slower. mdpi.com

Grotthuss Mechanism: This mechanism involves the "hopping" of a proton from one site to another through the breaking and forming of covalent bonds within a hydrogen-bonded network. This structural diffusion is typically associated with a lower activation energy and can lead to higher ionic conductivity. mdpi.compsu.edu

In acetate-based PILs, such as 1-methylimidazolium (B8483265) acetate, computational and experimental studies have shown that a complex interplay of factors governs proton transport. rsc.orgmdpi.com While these systems are termed "ionic liquids," they can contain a significant concentration of the neutral precursor molecules (the amine and acetic acid) due to an incomplete proton transfer equilibrium. researchgate.netmdpi.com This has led to them sometimes being referred to as "pseudo-protic ionic liquids." researchgate.net

Research on systems like 1-methylimidazolium acetate suggests that the high proton conductivity observed cannot be explained by the vehicle mechanism alone. researchgate.netmdpi.com Instead, a Grotthuss-like mechanism is proposed, where protons hop between the imidazolium (B1220033) cations and acetate anions, facilitated by the presence of neutral acetic acid molecules that can participate in the hydrogen-bonded chains. mdpi.com The acetic acid molecules can act as both proton donors and acceptors, enabling an efficient relay of charge.

The table below presents findings on proton transport mechanisms in acetate-containing protic ionic liquids.

SystemPrimary Transport Mechanism(s)Key FindingsSource(s)
1-Methylimidazolium acetateGrotthuss-like mechanismProton conduction occurs predominantly through hydrogen bond rearrangements in extended molecular chains, with acetic acid molecules playing a key role. mdpi.com
Pyrrolidinium trifluoroacetate/water mixturesCombination of Grotthuss and vehicle mechanismsThe dominant mechanism depends on the water concentration. At low water content, ions are tightly paired. acs.org
Pyranine-acetate in waterWater-mediated proton transferProton transfer from the photoacid to acetate can occur through a water bridge, involving the transient formation of a hydronium ion. acs.org

Future Research Directions

Development of Advanced Computational Models for Complex Hydronium-Acetate Environments

The dynamic nature of proton transfer and intermolecular interactions in hydronium-acetate systems presents a significant challenge for computational modeling. mpg.de Future research will focus on developing more sophisticated and accurate computational models to simulate these complex environments.

Key Research Thrusts:

Ab Initio Molecular Dynamics (AIMD): While computationally expensive, AIMD simulations provide a highly accurate description of electronic structure and chemical bonding, making them invaluable for studying the mechanistic details of proton transfer between hydronium and acetate (B1210297). mpg.de Future work will likely involve the application of AIMD to larger, more realistic systems to capture the influence of the surrounding solvent and other ions. mpg.deacs.org

Reactive Force Fields: To bridge the gap between the accuracy of AIMD and the efficiency of classical molecular dynamics, the development of reactive force fields (e.g., ReaxFF) specifically parameterized for hydronium-acetate interactions is a crucial area. rsc.org These force fields can explicitly model bond formation and breaking, allowing for the simulation of proton transfer events on longer timescales and in larger systems.

Multiscale Modeling (QM/MM): Quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful approach by treating the reactive core (e.g., the hydronium-acetate pair) with high-level quantum mechanics while the surrounding environment is described by more efficient classical force fields. rsc.orgresearchgate.net This allows for the investigation of environmental effects on the proton transfer process. Future developments will likely focus on improving the interface between the QM and MM regions and incorporating more advanced QM methods.

Advanced Sampling Techniques: Techniques like metadynamics and umbrella sampling will be essential for exploring the free energy landscapes of proton transfer and ion pairing in hydronium-acetate systems. researchgate.net These methods help to overcome the high energy barriers associated with these processes and provide a more complete picture of the reaction dynamics.

Table 1: Comparison of Computational Modeling Techniques

Technique Strengths Limitations Future Directions
Ab Initio MD (AIMD) High accuracy, detailed electronic information. mpg.de High computational cost, limited system size and timescale. mpg.de Application to larger, more complex systems.
Reactive Force Fields Can simulate bond breaking/formation, larger systems and longer timescales than AIMD. rsc.org Requires careful parameterization, may not be as accurate as AIMD. Development of more accurate and transferable force fields.
QM/MM Balances accuracy and computational cost. rsc.orgresearchgate.net The interface between QM and MM regions can be challenging. Improved QM/MM coupling schemes and more advanced QM methods.

| Advanced Sampling | Can explore complex free energy landscapes and overcome high energy barriers. researchgate.net | Can be computationally intensive and require careful setup. | Combination with other advanced modeling techniques. |

Innovations in Spectroscopic Techniques for In Situ Mechanistic Elucidation of Hydronium and Acetate Dynamics

Experimental validation is paramount to complement and guide computational models. Innovations in spectroscopic techniques are crucial for providing real-time, in situ insights into the dynamics of hydronium and acetate ions.

Key Spectroscopic Approaches:

Ultrafast Spectroscopy: Techniques like femtosecond stimulated Raman spectroscopy (FSRS) and two-dimensional infrared (2D-IR) spectroscopy can probe the vibrational dynamics of the hydronium-acetate system on the timescale of proton transfer events. acs.orgrsc.orgosti.gov This allows for the direct observation of the structural changes that occur during the reaction.

In Situ Raman and Infrared Spectroscopy: These techniques can be used to monitor the concentrations of different species and the changes in their vibrational modes under various conditions, providing valuable information about reaction kinetics and equilibria. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution. acs.orgaip.org Advanced NMR techniques, such as those involving hyperpolarized contrast agents, can provide enhanced sensitivity for detecting and imaging proton transfer processes. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS can provide element-specific information about the local coordination environment of the ions, offering insights into the structure of ion pairs and solvation shells. nih.gov

Future research will likely focus on combining these techniques to obtain a more complete and multi-faceted understanding of hydronium and acetate dynamics. For instance, combining ultrafast spectroscopy with in situ methods could provide both temporal and kinetic information about proton transfer reactions.

Exploration of Novel Catalytic Applications of Hydronium Ions in Constrained Environments

Hydronium ions are potent catalysts in a variety of chemical reactions. Confining these ions within nanostructured materials can significantly enhance their catalytic activity and selectivity. researchgate.netnih.govefcats.orgresearchgate.net

Promising Areas of Research:

Zeolites and Metal-Organic Frameworks (MOFs): These materials possess well-defined pore structures that can be tailored to create specific catalytic environments. rsc.orgazom.comcjcatal.comnih.gov The confinement of hydronium ions within these pores can lead to increased reaction rates due to factors such as enhanced substrate-catalyst interactions and altered transition state stabilization. researchgate.netresearchgate.netacs.org Future work will involve the design and synthesis of novel zeolites and MOFs with optimized pore geometries and acid-site distributions for specific catalytic applications. nih.gov

Nanoporous Materials: Other nanoporous materials, such as those derived from carbon or silica, also hold promise for creating confined catalytic environments. azonano.commdpi.com The ability to control the surface chemistry and pore size of these materials allows for the fine-tuning of their catalytic properties.

Catalysis at Interfaces: The interface between two immiscible phases, such as water and an organic solvent, can also create a unique environment for hydronium ion catalysis. Understanding and controlling the behavior of hydronium ions at these interfaces is a key area for future research.

Research in this area will not only lead to the development of more efficient and selective catalysts but also provide fundamental insights into the nature of acid catalysis in confined spaces.

Deeper Understanding of the Environmental Cycling of Acetate and Proton Species

Acetate and protons are key players in numerous environmental processes, from the biogeochemical cycling of carbon to the weathering of minerals. usgs.govfrontiersin.orgresearchgate.net A deeper understanding of their environmental fate and transport is crucial for addressing a range of environmental challenges.

Key Research Questions:

Biogeochemical Cycling of Acetate: Acetate is a central intermediate in the anaerobic degradation of organic matter. oup.comresearchgate.netsc.edu Research will continue to investigate the microbial pathways of acetate production and consumption in various environments, such as sediments and soils. usgs.govconfex.comuni-konstanz.de Stable isotope analysis is a powerful tool for tracing the flow of carbon through these pathways. usgs.govoup.com

Proton Cycling and Environmental pH: Protons play a critical role in controlling the pH of natural waters and soils, which in turn influences a wide range of chemical and biological processes. frontiersin.orgresearchgate.net Future research will focus on understanding the sources and sinks of protons in different environments and how they are affected by factors such as microbial activity and pollution.

Role in Contaminant Fate and Transport: The interaction of acetate and protons with environmental contaminants can significantly affect their mobility and bioavailability. For example, acetate can act as a carbon source for microbes that can degrade certain pollutants, while pH can influence the speciation and sorption of heavy metals.

By integrating field observations, laboratory experiments, and modeling studies, researchers can develop a more comprehensive understanding of the environmental cycling of acetate and proton species and their impact on ecosystem health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.